molecular formula C16H16N2O3 B11707846 4-methyl-3-nitro-N-(1-phenylethyl)benzamide

4-methyl-3-nitro-N-(1-phenylethyl)benzamide

Cat. No.: B11707846
M. Wt: 284.31 g/mol
InChI Key: BQJMBPICOUAQIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(1-phenylethyl)benzamide typically involves the nitration of 4-methyl-N-(1-phenylethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the nitration process on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(1-phenylethyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 4-methyl-3-amino-N-(1-phenylethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-carboxy-3-nitro-N-(1-phenylethyl)benzamide.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-nitro-N-(1-phenylethyl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both the nitro and methyl groups in specific positions allows for unique reactivity and interactions compared to its analogs .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-methyl-3-nitro-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C16H16N2O3/c1-11-8-9-14(10-15(11)18(20)21)16(19)17-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,19)

InChI Key

BQJMBPICOUAQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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